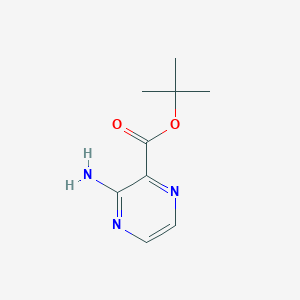

Tert-butyl 3-aminopyrazine-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

tert-butyl 3-aminopyrazine-2-carboxylate |

InChI |

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)6-7(10)12-5-4-11-6/h4-5H,1-3H3,(H2,10,12) |

InChI Key |

NWNGZMFRPOFODF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CN=C1N |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of Tert Butyl 3 Aminopyrazine 2 Carboxylate

Amidation and Amine Derivativatization Reactions

The presence of a carboxylic acid derivative and an amino group on the pyrazine (B50134) scaffold makes tert-butyl 3-aminopyrazine-2-carboxylate a valuable precursor for the synthesis of various amide derivatives. These reactions typically involve the transformation of the tert-butyl carboxylate into a more reactive species or its direct coupling with amines.

The synthesis of N-substituted 3-aminopyrazine-2-carboxamides is a primary transformation of the parent compound, leading to molecules with significant biological interest, particularly in the development of antimicrobial agents. nih.govnih.gov The general approach involves the coupling of the 3-aminopyrazine-2-carboxylic acid moiety (often generated in situ or used as the starting material) with a diverse range of primary or secondary amines. nih.gov

Research has led to the successful synthesis of several series of these carboxamides, which can be categorized based on the nature of the substituent attached to the amide nitrogen. The main series include N-benzyl, N-alkyl, and N-phenyl derivatives. nih.govnih.gov This derivatization is crucial for exploring structure-activity relationships, as modifications to the N-substituent can significantly impact the resulting compound's biological profile. nih.gov For instance, studies have shown that while phenyl and alkyl derivatives exhibit antibacterial activity, the corresponding benzyl (B1604629) derivatives may not. nih.govnih.gov Furthermore, within the alkyl series, an increase in the carbon side chain length has been correlated with enhanced antimycobacterial and antibacterial activity. nih.govnih.gov

| Derivative Class | Substituent (R) | Example Compound Name |

|---|---|---|

| N-Benzyl | -CH₂-Ph | 3-Amino-N-benzylpyrazine-2-carboxamide nih.gov |

| N-Alkyl | -CH₂(CH₂)ₙCH₃ | 3-Amino-N-propylpyrazine-2-carboxamide nih.gov |

| N-Phenyl | -Ph | 3-Amino-N-phenylpyrazine-2-carboxamide nih.gov |

| Substituted Phenyl | -Ph-(OCH₃)₂ | 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide nih.gov |

The formation of the amide bond from a carboxylic acid and an amine is not spontaneous and requires the use of coupling reagents to activate the carboxylic acid. In the synthesis of 3-aminopyrazine-2-carboxamides, several such reagents have been effectively employed.

1,1'-Carbonyldiimidazole (B1668759) (CDI) is a widely used coupling agent for this purpose. nih.govresearchgate.net The reaction mechanism begins with the carboxylic acid attacking CDI to form a highly reactive acyl-imidazole intermediate, with the release of carbon dioxide and an imidazole (B134444) molecule. nih.govyoutube.com This activated intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and another molecule of imidazole as a byproduct. nih.govyoutube.com This method is advantageous because the byproducts are innocuous and the reaction conditions are generally mild. commonorganicchemistry.com Microwave irradiation has been used in conjunction with CDI to accelerate the amide bond formation. nih.gov

Propanephosphonic acid anhydride (B1165640) (T3P®) has emerged as an exceptionally effective and versatile coupling reagent for amide bond formation, particularly for substrates that are prone to racemization. organic-chemistry.orgribbitt.comnih.gov T3P activates the carboxylic acid by converting the hydroxyl group into a good leaving group. ribbitt.com The subsequent reaction with an amine proceeds under mild conditions to give the amide product in high yield and purity. organic-chemistry.orgribbitt.com Key advantages of T3P include:

Low Epimerization: It is highly effective in minimizing the loss of stereochemical integrity at chiral centers adjacent to the carbonyl group. organic-chemistry.orgnih.gov

High Yields and Purity: Reactions with T3P typically result in excellent yields of the desired amide. ribbitt.com

Simple Workup: The phosphonic acid byproducts are water-soluble, allowing for easy removal through aqueous extraction. organic-chemistry.orgribbitt.com

Safety: T3P is a non-toxic and non-allergenic reagent, making it a safer alternative to many other coupling agents. ribbitt.com

The combination of T3P with a base like pyridine (B92270) has been shown to be a robust and scalable method for coupling various racemization-prone acids with amines, including less nucleophilic anilines. organic-chemistry.orgnih.gov

| Coupling Reagent | Abbreviation | Key Advantages | Byproducts |

|---|---|---|---|

| 1,1'-Carbonyldiimidazole | CDI | Mild conditions; clean reaction nih.govcommonorganicchemistry.com | CO₂, Imidazole nih.gov |

| Propanephosphonic acid anhydride | T3P | High yields; low epimerization; water-soluble byproducts; safe organic-chemistry.orgribbitt.comnih.gov | Water-soluble phosphonates ribbitt.com |

The success of amidation reactions, in terms of both chemical yield and stereoselectivity, is governed by a complex interplay of steric and electronic factors associated with both the carboxylic acid and the amine coupling partners. sci-hub.seresearchgate.net

Electronic Effects: The pyrazine ring is an electron-deficient heteroaromatic system. This electron-withdrawing nature can influence the reactivity of the adjacent carboxylate group. While this effect can activate the carbonyl carbon towards nucleophilic attack, it also decreases the basicity of the 3-amino group. The nucleophilicity of the reacting amine is also a critical electronic factor; highly nucleophilic aliphatic amines generally react more readily than less nucleophilic aromatic amines. sci-hub.se

While the specific starting material, this compound, does not have a chiral center, these principles become critical when either the amine partner is chiral or subsequent reactions introduce stereocenters. In such cases, the choice of coupling reagent is paramount. Reagents like T3P are favored because they facilitate amide bond formation under conditions that suppress epimerization, preserving the stereochemical integrity of the final product. organic-chemistry.orgnih.gov

Cyclization and Heterocyclization Reactions Involving the Pyrazine Scaffold

The arrangement of functional groups in this compound—specifically the ortho-amino and carboxylate groups—provides an ideal template for intramolecular or intermolecular condensation reactions to form fused heterocyclic systems.

The pteridine (B1203161) ring system, composed of fused pyrazine and pyrimidine (B1678525) rings, is a core structure in many biologically important molecules. derpharmachemica.com Derivatives of 3-aminopyrazine-2-carboxylic acid are valuable precursors for the synthesis of pteridines. The general strategy involves the reaction of a 3-aminopyrazine-2-carbonyl compound with a molecule that can provide the necessary atoms to form the fused pyrimidine ring.

For example, 3-aminopyrazine-2-carbaldehyde (B1283474), a closely related derivative, can be cyclized with ammonia (B1221849) to form pteridine itself. rsc.org To achieve this transformation starting from this compound, a two-step sequence would be necessary:

Functional Group Modification: The tert-butyl ester group must first be converted into a functional group capable of cyclization, such as an aldehyde. This can be achieved through reduction of the ester to an alcohol, followed by oxidation to the aldehyde.

Condensation and Cyclization: The resulting 3-aminopyrazine-2-carbaldehyde can then undergo condensation with an appropriate nitrogen-containing reagent, like ammonia or an amidine, to construct the pyrimidine ring, yielding the final pteridine derivative. rsc.org

This synthetic approach allows for the creation of various substituted pteridines by choosing different cyclization partners.

The 3-amino group and an adjacent ring nitrogen of the pyrazine core can participate in cyclization reactions to form fused imidazole rings, leading to imidazopyrazine systems. For instance, flash vacuum thermolysis of N-(tert-butyl)-N-(pyrazin-2-ylmethylidene)amine results in the formation of 3-methyl-imidazo[1,5-a]pyrazine, demonstrating a cyclization that forms a C-N bond between the side chain and the N1 atom of the pyrazine ring. uq.edu.au A similar strategy, starting with this compound, would involve reacting the 3-amino group with a suitable one-carbon electrophile (e.g., a formic acid equivalent) which, upon cyclization and dehydration, would form the imidazo[1,2-a]pyrazine (B1224502) ring system.

The synthesis of imidazopyridine systems offers a well-studied parallel for this type of transformation. nih.gove3s-conferences.org The classical Tschitschibabin reaction, for example, involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound to form an imidazo[1,2-a]pyridine. e3s-conferences.org Applying this logic to the pyrazine system, the 3-amino group of this compound could act as the nucleophile to react with an α-haloketone. The initial N-alkylation would be followed by an intramolecular cyclization, where the N1 of the pyrazine ring attacks the carbonyl carbon, leading to the formation of a fused imidazopyrazine core after dehydration.

Investigation of Intermolecular Aza-Wittig Reactions and Subsequent Heterocyclization

The aza-Wittig reaction is a powerful method for the formation of carbon-nitrogen double bonds, which can be harnessed for the synthesis of various nitrogen-containing heterocycles. scispace.comresearchgate.netwikipedia.org In the context of 3-aminopyrazine derivatives, this reaction serves as a key step in the construction of fused bicyclic systems, such as pteridines, which are of significant biological importance. derpharmachemica.comtandfonline.com

The process is initiated by the reaction of the primary amino group of the pyrazine with a phosphine, typically triphenylphosphine, to form an iminophosphorane. This intermediate is not usually isolated but is reacted in situ with a carbonyl compound. The intermolecular aza-Wittig reaction of an iminophosphorane derived from a 3-aminopyrazine-2-carboxylate with a dicarbonyl compound, for instance, can lead to the formation of a pteridine ring system. This sequence involves the initial formation of an imine followed by an intramolecular cyclization and subsequent aromatization.

While the intramolecular aza-Wittig reaction has been more extensively studied for the synthesis of various heterocyclic systems, the intermolecular variant provides a direct route to complex fused heterocycles. scispace.comresearchgate.net For example, the reaction of a 3-iminophosphoranylpyrazine-2-carboxylate with an α-dicarbonyl compound would be expected to yield a substituted pteridine, a class of compounds with diverse biological activities. The general transformation is outlined in the scheme below.

Reaction Scheme for Pteridine Synthesis via Intermolecular Aza-Wittig Reaction

| Reactant A | Reactant B | Reagents | Intermediate | Product |

| This compound | α-Dicarbonyl Compound (e.g., glyoxal) | 1. PPh₃2. Heat | Iminophosphorane | Substituted Pteridine |

This synthetic strategy highlights the utility of the amino group on the pyrazine ring as a handle for constructing more complex molecular architectures.

Electrophilic and Nucleophilic Transformations on the Pyrazine Ring System

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature dictates its reactivity towards electrophilic and nucleophilic reagents. scribd.comthieme-connect.de

Generally, the pyrazine nucleus is resistant to electrophilic aromatic substitution reactions, as the nitrogen atoms deactivate the ring towards attack by electrophiles. thieme-connect.demasterorganicchemistry.commasterorganicchemistry.com Any such reaction would require harsh conditions and the presence of strongly activating groups on the ring.

Conversely, the electron-deficient character of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). scribd.comnih.gov This reactivity is significantly enhanced by the presence of a good leaving group, such as a halogen, on the ring. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks an electron-poor carbon atom, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity.

Regioselective Substitutions of Pyrazine Halides

The introduction of a halogen atom onto the pyrazine ring of a 3-aminopyrazine-2-carboxylate derivative provides a key intermediate for further functionalization through nucleophilic aromatic substitution. The regioselectivity of halogenation is directed by the existing substituents. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 2-aminopyrazine (B29847), halogenation has been shown to occur selectively. researchgate.netthieme.de

Studies on the halogenation of 2-aminopyrazine have demonstrated that monochlorination and monobromination can be achieved with good yields using N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), respectively, in acetonitrile. thieme.de Iodination with N-iodosuccinimide (NIS) has been reported to give lower yields. Dihalogenation can also be achieved, with 3,5-dibromo-2-aminopyrazine being readily prepared. researchgate.netthieme.de For this compound, the positions C-5 and C-6 are available for substitution. The directing effects of the amino and carboxylate groups would influence the site of halogenation.

Conditions for Halogenation of Aminopyrazines

| Halogenating Agent | Solvent | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile | Microwave irradiation | Mono- and di-bromination thieme.de |

| N-Chlorosuccinimide (NCS) | Acetonitrile | Microwave irradiation | Mono- and di-chlorination thieme.de |

| N-Iodosuccinimide (NIS) | Acetonitrile | Microwave irradiation | Low yield of iodination researchgate.net |

Once halogenated, these derivatives can undergo nucleophilic substitution with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functionalities onto the pyrazine core. scribd.comnih.gov

Functional Group Interconversions on the Pyrazine Core

The amino and ester functionalities of this compound are amenable to a variety of chemical transformations. The carboxylic acid precursor, 3-aminopyrazine-2-carboxylic acid, is a common starting material for many of these conversions. nih.gov

The carboxylic acid can be converted to its corresponding methyl ester via Fischer esterification or by reaction with reagents like methyl bromide in the presence of a base. nih.govgoogle.com Amides can be readily prepared by activating the carboxylic acid with coupling agents such as 1,1'-carbonyldiimidazole (CDI) followed by reaction with a primary or secondary amine. nih.gov

The tert-butyl ester of the title compound can also be converted to other functional groups. For instance, reaction with various amines under appropriate conditions can lead to the corresponding amides, although this transformation is generally more challenging than starting from the carboxylic acid or methyl ester due to the stability of the tert-butyl ester.

Examples of Functional Group Interconversions

| Starting Material | Reagents | Product |

| 3-Aminopyrazine-2-carboxylic acid | H₂SO₄, Methanol | Methyl 3-aminopyrazine-2-carboxylate nih.gov |

| 3-Aminopyrazine-2-carboxylic acid | 1. CDI, DMSO2. R-NH₂ | N-substituted 3-aminopyrazine-2-carboxamide nih.gov |

| 3-Aminopyrazine-2-carboxylic acid alkali salt | Methyl bromide, DMF | Methyl 3-aminopyrazine-2-carboxylate google.com |

Decarboxylation and Hydrolysis Pathways

The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid functionality and can be removed under specific conditions. The two primary pathways for its removal are hydrolysis and decarboxylation.

Hydrolysis: The hydrolysis of a tert-butyl ester to the corresponding carboxylic acid is typically carried out under acidic conditions. organic-chemistry.org Due to the stability of the tert-butyl cation, this cleavage occurs readily in the presence of strong acids like trifluoroacetic acid (TFA) or aqueous phosphoric acid. organic-chemistry.org Enzymatic hydrolysis of tert-butyl esters has also been reported, offering a milder and more selective method for deprotection. nih.gov These methods are advantageous as they often leave other sensitive functional groups intact.

Decarboxylation: While direct decarboxylation of the ester is not a standard transformation, the corresponding carboxylic acid can undergo decarboxylation under certain conditions. organic-chemistry.org This reaction is facilitated by factors that stabilize the resulting carbanion intermediate. For pyrazine carboxylic acids, decarboxylation can be challenging due to the electronic nature of the ring. However, specialized methods, such as photoredox-catalyzed decarboxylation, have been developed for a wide range of carboxylic acids. organic-chemistry.org

Pathways for Removal of the Tert-butyl Ester

| Pathway | Conditions | Product |

| Acid-catalyzed Hydrolysis | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) | 3-Aminopyrazine-2-carboxylic acid |

| Enzymatic Hydrolysis | Lipase A from Candida antarctica (CAL-A) | 3-Aminopyrazine-2-carboxylic acid nih.gov |

| Decarboxylation (of the corresponding acid) | Photoredox catalysis | 3-Aminopyrazine |

These deprotection and decarboxylation pathways are crucial for the synthetic utility of this compound, allowing for the unmasking of the carboxylic acid for further reactions or the complete removal of the carboxyl group to yield 3-aminopyrazine.

Utility of Tert Butyl 3 Aminopyrazine 2 Carboxylate As a Versatile Synthetic Intermediate

A Gateway to Complex Heterocyclic Scaffolds

The inherent reactivity of the aminopyrazine ring system within tert-butyl 3-aminopyrazine-2-carboxylate makes it an ideal starting point for the synthesis of more complex heterocyclic structures. The presence of both an amino group and a carboxylic ester on adjacent positions of the pyrazine (B50134) ring allows for a variety of chemical transformations, leading to the formation of fused ring systems and a diverse array of pyrazine-derived compounds.

Constructing Fused Pyrazine Ring Systems

The strategic arrangement of functional groups in this compound facilitates the construction of fused pyrazine ring systems, which are prevalent in many biologically active molecules. For instance, this intermediate is a key precursor in the synthesis of pteridines and pyrido[2,3-b]pyrazines, two classes of heterocyclic compounds with significant pharmacological importance.

The synthesis of pteridines, which contain a fused pyrazine and pyrimidine (B1678525) ring system, can be achieved by reacting this compound with various reagents that provide the necessary atoms to form the pyrimidine ring. derpharmachemica.comnih.gov Similarly, the construction of the pyrido[2,3-b]pyrazine (B189457) scaffold, where a pyridine (B92270) ring is fused to the pyrazine core, often utilizes the amino and carboxylate functionalities of the starting material to build the new ring. rsc.orgnih.govnih.govmdpi.com The general synthetic strategies involve condensation reactions where the amino group of the pyrazine acts as a nucleophile, and the carboxylate group can be modified or involved in cyclization steps.

A representative reaction scheme for the synthesis of a generic fused pyrazine system is shown below:

Caption: General reaction scheme for the construction of fused pyrazine systems from this compound.

A Role in the Synthesis of Diverse Pyrazine-Derived Compounds

Beyond fused systems, this compound serves as a versatile platform for the synthesis of a wide range of substituted pyrazine derivatives. The amino group can be readily acylated, alkylated, or converted into other functional groups, while the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functionalities. researchgate.netnih.govmdpi.com

This flexibility allows for the introduction of various substituents onto the pyrazine ring, leading to the generation of diverse compound libraries. For example, coupling of the corresponding carboxylic acid with different amines leads to a variety of pyrazine-2-carboxamides, a class of compounds that has been extensively studied for its biological activities. nih.govresearchgate.net

The following table summarizes some of the diverse pyrazine-derived compounds that can be synthesized from this compound:

| Starting Material | Reagent/Condition | Product Class |

| This compound | 1. TFA (deprotection) 2. Amine, Coupling agent | 3-Aminopyrazine-2-carboxamides |

| This compound | Acyl chloride, Base | 3-Acetamidopyrazine-2-carboxylates |

| This compound | Alkyl halide, Base | 3-(Alkylamino)pyrazine-2-carboxylates |

| This compound | 1. TFA (deprotection) 2. Alcohol, Acid catalyst | 3-Aminopyrazine-2-carboxylates (various esters) |

A Building Block for Scaffold Development in Chemical Biology Research

The ability to readily generate a multitude of diverse molecules from a single, accessible starting material is a cornerstone of modern chemical biology. This compound fits this role perfectly, serving as a key building block for the development of molecular scaffolds used in drug discovery and molecular recognition studies.

Designing and Synthesizing Compound Libraries for SAR Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound in the drug discovery process. These studies require the synthesis and testing of a large number of structurally related analogs. The synthetic tractability of this compound makes it an excellent starting point for the creation of such compound libraries. researchgate.netnih.gov

By systematically varying the substituents on the pyrazine ring, researchers can probe the effects of these changes on the compound's biological activity. For instance, libraries of pyrazine-2-carboxamides with different amide substituents have been synthesized to explore their antimycobacterial properties. The data gathered from these libraries helps in identifying the key structural features required for potent biological activity. nih.govresearchgate.net

The following table illustrates a hypothetical SAR study based on derivatives of 3-aminopyrazine-2-carboxamide (B1665363):

| R-group on Amide | Biological Activity (IC50, µM) |

| Phenyl | 10.5 |

| 4-Chlorophenyl | 5.2 |

| 4-Methoxyphenyl | 15.8 |

| Benzyl (B1604629) | 25.1 |

| Cyclohexyl | >50 |

This is a hypothetical data table for illustrative purposes.

Preparing Pyrazine-Based Frameworks for Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The pyrazine ring, with its nitrogen atoms capable of hydrogen bonding, can play a significant role in these interactions. This compound provides a scaffold that can be elaborated with various recognition elements to create bespoke molecular receptors.

While direct examples utilizing the tert-butyl ester are not extensively documented in this specific context, the broader class of pyrazine-based frameworks is known to be employed in the design of systems for molecular recognition. The ability to introduce diverse functional groups onto the pyrazine core allows for the fine-tuning of the electronic and steric properties of the resulting framework, enabling it to selectively bind to target molecules.

Coordination Chemistry of 3 Aminopyrazine 2 Carboxylic Acid and Its Esters

Ligand Properties and Coordination Modes

Information not available for tert-butyl 3-aminopyrazine-2-carboxylate.

Information not available for this compound.

Synthesis and Structural Characterization of Metal Complexes

Information not available for this compound.

Information not available for this compound.

Information not available for this compound.

Catalytic Applications of Pyrazine (B50134) Carboxylate Metal Complexes

Metal complexes of 3-aminopyrazine-2-carboxylate have demonstrated notable efficacy as catalysts in oxidation reactions. In particular, iron(III) complexes with this ligand have been identified as efficient catalysts for the peroxidative oxidation of alcohols.

Peroxidative Oxidation Catalysis (e.g., Cyclohexanol (B46403) Oxidation)

Iron(III) complexes of 3-aminopyrazine-2-carboxylate have been successfully employed as catalysts in the microwave-assisted peroxidative oxidation of cyclohexanol to cyclohexanone (B45756), using tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.com Research has shown that these complexes can achieve almost quantitative yields of cyclohexanone within a short reaction time of one hour. mdpi.com

The catalytic efficiency is noteworthy, with turnover frequencies (TOFs) reaching up to 1.50 x 10³ h⁻¹ under optimized, solvent-free conditions. mdpi.com Control experiments conducted in the absence of the iron(III) complex showed only a minimal conversion of cyclohexanol (around 7%), underscoring the vital role of the pyrazine carboxylate complex in this catalytic transformation. mdpi.com The high selectivity of these catalysts is also a key feature, with cyclohexanone being the exclusive product detected under the specified reaction conditions. mdpi.com

| Catalyst | Yield of Cyclohexanone (%) | Selectivity (%) | Reaction Time (h) | Conditions |

|---|---|---|---|---|

| Iron(III) Complexes | 91.0 - 93.1 | 100 | 1 | Microwave-assisted, 70 °C, solvent-free, TBHP as oxidant |

Investigation of Heterogeneous and Homogeneous Catalytic Systems

The investigation into the catalytic systems of pyrazine carboxylate metal complexes has highlighted the advantages of heterogeneous catalysis for practical applications.

Heterogeneous Catalysis: The iron(III) complexes of 3-aminopyrazine-2-carboxylate used in the aforementioned cyclohexanol oxidation act as heterogeneous catalysts. mdpi.com A significant advantage of these heterogeneous systems is the ease of catalyst recovery and reusability. mdpi.com Studies have demonstrated that these iron-based catalysts can be easily recovered from the reaction mixture and reused for at least five consecutive cycles without a significant loss in their high activity and selectivity. mdpi.com This characteristic is crucial for developing sustainable and economically viable chemical processes. The stability and robustness of these solid catalysts make them promising candidates for industrial applications.

Homogeneous Catalysis: While the studied iron complexes of 3-aminopyrazine-2-carboxylate function as heterogeneous catalysts, the broader field of metal-catalyzed oxidation has extensively utilized homogeneous catalysts. mdpi.com Homogeneous catalysts are dissolved in the reaction medium, which often allows for high activity and selectivity due to the well-defined nature of the active species. However, a major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the expensive metal catalyst. mdpi.com The development of heterogeneous catalysts, such as the iron(III)-3-aminopyrazine-2-carboxylate system, is a direct effort to overcome these limitations.

The successful application of these iron(III) complexes as reusable heterogeneous catalysts marks a significant advancement in the design of practical and environmentally friendly oxidation systems based on pyrazine carboxylate ligands.

Spectroscopic and Computational Characterization of Tert Butyl 3 Aminopyrazine 2 Carboxylate

The elucidation of the molecular structure and electronic properties of Tert-butyl 3-aminopyrazine-2-carboxylate relies on a combination of spectroscopic techniques and computational analysis. This section details the characterization of the compound through vibrational spectroscopy (FT-IR and Raman), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), providing a comprehensive understanding of its structural features.

Mechanistic Investigations of Reactions Involving Tert Butyl 3 Aminopyrazine 2 Carboxylate

Elucidation of Reaction Pathways for Ester and Amide Formation

The transformation of tert-butyl 3-aminopyrazine-2-carboxylate and its parent acid, 3-aminopyrazine-2-carboxylic acid, into various amides and esters proceeds through several established synthetic routes. These pathways typically involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an alcohol or amine.

One common pathway for amide formation begins with the activation of the parent 3-aminopyrazine-2-carboxylic acid using a coupling agent. A widely used reagent for this purpose is 1,1'-carbonyldiimidazole (B1668759) (CDI). In this two-step process, the carboxylic acid first reacts with CDI to form a highly reactive acyl-imidazole intermediate. This intermediate is then subjected to aminolysis, reacting with a primary or secondary amine to yield the desired N-substituted carboxamide. This method is often preferred because the intermediate is generated in situ and used immediately without isolation.

Alternatively, the tert-butyl ester can be converted to other esters or amides. This often proceeds via the in situ generation of an acid chloride intermediate. For instance, reacting the tert-butyl ester with a chlorinating agent like α,α-dichlorodiphenylmethane in the presence of a catalyst such as SnCl₂ can produce the corresponding acid chloride. This highly electrophilic intermediate readily reacts with various alcohols or amines to afford the final ester or amide products in high yields under mild conditions.

Another established route, particularly for creating simpler esters like methyl esters, is the Fischer esterification of the parent carboxylic acid. This involves heating the acid in an excess of the desired alcohol (e.g., methanol) with a strong acid catalyst, such as sulfuric acid. The resulting methyl ester can then be isolated and used in subsequent reactions, such as microwave-assisted aminolysis with an appropriate amine, to form the final amide.

Table 1: Comparison of Amide Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Intermediate | Key Features |

|---|---|---|---|---|

| CDI Coupling | 3-Aminopyrazine-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI), Amine | Acyl-imidazole | In situ intermediate formation; often high yields. |

| Acid Chloride Formation | This compound | α,α-dichlorodiphenylmethane, SnCl₂, Alcohol/Amine | Acid chloride | Versatile for various esters and amides; mild conditions. |

| Fischer Esterification & Aminolysis | 3-Aminopyrazine-2-carboxylic acid | Methanol, H₂SO₄, then Amine, NH₄Cl | Methyl ester | Two distinct steps; intermediate is isolated. |

Identification and Characterization of Reaction Intermediates

The mechanisms for ester and amide formation are characterized by the generation of key reactive intermediates that facilitate the transformation. The nature of these intermediates depends on the specific synthetic route employed.

In the pathway utilizing 1,1'-carbonyldiimidazole (CDI), the carboxylic acid is converted into an activated acyl-imidazole intermediate, specifically (3-aminopyrazin-2-yl)(1H-imidazol-1-yl)methanone. This species is significantly more electrophilic than the starting carboxylic acid. The imidazole (B134444) ring serves as an excellent leaving group, which is readily displaced by a nucleophilic amine in the subsequent step to form the stable amide bond. The formation of this intermediate is accompanied by the release of carbon dioxide and imidazole.

For transformations starting from the tert-butyl ester, a different type of intermediate is generated. The use of chlorinating agents and a Lewis acid catalyst like SnCl₂ facilitates the formation of an acid chloride. This acid chloride is a highly reactive acylating agent due to the strong electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon extremely susceptible to nucleophilic attack by either an alcohol or an amine.

In zirconium-catalyzed amidations, a tetrahedral intermediate is proposed based on kinetic, NMR, and DFT studies. The catalytic species, a dinuclear zirconium complex, reacts with the carboxylate and the amine to form this intermediate. The subsequent cleavage of the C–O bond is the rate-determining step, which then releases the amide and regenerates the catalyst.

Kinetic and Thermodynamic Analyses of Key Transformations

In acid-catalyzed esterification (Fischer esterification), the reaction is reversible and governed by equilibrium. The kinetics are influenced by factors such as reactant concentrations, temperature, and catalyst efficiency. To drive the reaction to completion, conditions are often manipulated according to Le Châtelier's principle, such as using an excess of the alcohol or removing the water by-product.

For reactions proceeding through highly reactive intermediates like acid chlorides or CDI-activated acids, the first step of forming the intermediate is often the slower, rate-limiting step. The subsequent reaction with the nucleophile (alcohol or amine) is typically very fast.

In mechanistically studied zirconium-catalyzed amidations, the cleavage of the C–O bond within a tetrahedral intermediate has been identified as the rate-determining step, with a calculated energy barrier of 10.9 kcal/mol. The kinetics of base-promoted amidations are also highly dependent on the nature of the ester and amine partners, with significant differences in reaction yields and rates observed between, for example, methyl and ethyl esters. The efficiency of these reactions is also influenced by the solvent and the presence of water or oxygen, which can affect the stability of intermediates and transition states.

Role of Steric Hindrance and Electronic Effects in Reaction Selectivity and Efficiency

The reactivity of this compound is significantly influenced by both steric and electronic factors originating from its constituent parts: the tert-butyl group, the amino group, and the pyrazine (B50134) ring.

Steric Hindrance: The most prominent steric feature is the bulky tert-butyl group. This group imposes considerable steric hindrance around the ester's carbonyl carbon. This bulk can impede the approach of nucleophiles, such as amines or alcohols, potentially slowing down the rate of substitution reactions compared to less hindered esters like methyl or ethyl esters. In some cases, extreme steric hindrance can prevent a reaction from occurring altogether. For SN2 reactions, bulky groups near the reaction center have a dramatic inhibiting effect, whereas for SN1-type mechanisms, which proceed through a carbocation intermediate, this hindrance can be less impactful on the rate.

Electronic Effects: The electronic nature of the molecule is governed by the interplay between the electron-donating amino group and the electron-deficient pyrazine ring.

Pyrazine Ring: The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron-withdrawing character increases the electrophilicity of the carbonyl carbon of the carboxylate group, making it more susceptible to nucleophilic attack.

Amino Group: Conversely, the amino group at the 3-position is a strong electron-donating group through resonance. This donation of electron density to the pyrazine ring can partially counteract the ring's electron-withdrawing effect, thus modulating the reactivity of the carbonyl group. The presence of electron-donating groups on a pyrazine ring can make nucleophilic substitution more difficult, requiring more forcing conditions.

Table 2: Influence of Molecular Features on Reactivity

| Feature | Type of Effect | Impact on Carbonyl Group | Consequence for Amide/Ester Formation |

|---|---|---|---|

| Tert-butyl Group | Steric Hindrance | Shields the carbonyl carbon from nucleophilic attack. | Decreases reaction rate. |

| Pyrazine Ring | Electronic (Electron-withdrawing) | Increases the electrophilicity (positive character) of the carbonyl carbon. | Increases susceptibility to nucleophilic attack. |

| Amino Group (-NH₂) | Electronic (Electron-donating) | Decreases the electrophilicity of the carbonyl carbon via resonance with the ring. | May slightly decrease reactivity compared to an unsubstituted pyrazine ring. |

Advanced Methodologies and Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of tert-butyl 3-aminopyrazine-2-carboxylate typically originates from its parent acid, 3-aminopyrazine-2-carboxylic acid. Traditional methods for tert-butyl esterification often involve harsh conditions that can be incompatible with sensitive functional groups. Therefore, the development of novel and sustainable synthetic routes is a key area of research.

One sustainable approach involves the use of flow microreactors for the direct introduction of the tert-butoxycarbonyl group. rsc.org This methodology offers significant advantages over batch processes, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety for handling reactive intermediates. rsc.org Such a system could be adapted for the esterification of 3-aminopyrazine-2-carboxylic acid, potentially leading to higher yields, reduced waste, and greater scalability.

Another strategy involves microwave-assisted synthesis. Microwave irradiation has been successfully used to accelerate the aminolysis of methyl 3-aminopyrazine-2-carboxylate to form amides, suggesting its potential applicability for esterification reactions under specific conditions, possibly reducing reaction times from hours to minutes. nih.gov

Alternative synthetic strategies could bypass the free carboxylic acid intermediate. For instance, methods starting with the corresponding acyl chloride, 3-aminopyrazine-2-carbonyl chloride, and reacting it with potassium tert-butoxide or tert-butanol (B103910) under mild conditions could provide a direct and efficient route. The activation of the carboxylic acid with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reaction with a tert-butyl alcohol source is another viable pathway that has been employed for creating amide derivatives from the parent acid. nih.gov

| Synthetic Method | Key Reagents/Conditions | Potential Advantages | Reference Context |

|---|---|---|---|

| Flow Microreactor Esterification | 3-Aminopyrazine-2-carboxylic acid, tert-butylating agent (e.g., di-tert-butyl dicarbonate), continuous flow system | High efficiency, sustainability, improved safety, scalability | Adapted from general sustainable synthesis of tert-butyl esters. rsc.org |

| Microwave-Assisted Synthesis | 3-Aminopyrazine-2-carboxylic acid, tert-butanol, acid catalyst, microwave irradiation | Rapid reaction times, potential for higher yields | Inferred from accelerated amide synthesis on the same scaffold. nih.gov |

| Acyl Chloride Route | 3-Aminopyrazine-2-carbonyl chloride, potassium tert-butoxide or tert-butanol | Direct conversion, avoids isolation of the free acid | Based on standard esterification from acyl chlorides. |

| CDI Coupling | 3-Aminopyrazine-2-carboxylic acid, 1,1'-Carbonyldiimidazole (CDI), tert-butanol | Mild conditions, good for sensitive substrates | Adapted from CDI-mediated amide synthesis. nih.gov |

Exploration of Unconventional Reactivity of the Pyrazine (B50134) Core and its Amine/Carboxylate Functions

The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic substitution, particularly when activated with good leaving groups like halogens. thieme-connect.de This provides an opportunity to functionalize the ring at positions 5 and 6. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used on halopyrazines to introduce aryl or heteroaryl substituents, creating complex molecular architectures. rsc.org Applying these methods to a halogenated precursor of this compound could yield a library of novel compounds.

The reactivity of the amino group offers another handle for diversification. While direct acylation of the less nucleophilic amine on methyl 3-aminopyrazine-2-carboxylate has been challenging, it is achievable under specific conditions, for example, using acyl chlorides in the presence of pyridine (B92270). mdpi.com This suggests that the 3-amino group of the tert-butyl ester can be selectively acylated, sulfonated, or used in other C-N bond-forming reactions to build more complex structures.

The tert-butyl carboxylate group, while primarily acting as a protecting group for the carboxylic acid, also presents unique reactivity. It can be selectively cleaved under acidic conditions to reveal the carboxylic acid, which can then be converted into amides, other esters, or hydrazides. scirp.org This sequential functionalization strategy allows for the independent modification of the amine and carboxylate positions.

| Functional Group | Reaction Type | Description | Potential Outcome |

|---|---|---|---|

| Pyrazine Core (Positions 5 & 6) | Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction of a halogenated pyrazine with a boronic acid/ester. rsc.org | Introduction of diverse aryl or heteroaryl groups. |

| Pyrazine Core | Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halogen) by a nucleophile. thieme-connect.de | Installation of alkoxy, amino, or thioether moieties. |

| 3-Amino Group | Acylation / Sulfonylation | Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides. mdpi.com | Modification of electronic properties and steric profile. |

| 2-Carboxylate Group | Deprotection / Amidation | Acid-catalyzed removal of the tert-butyl group followed by coupling with an amine. | Formation of various amide derivatives. |

Computational Design and Prediction of Pyrazine-Based Scaffolds with Desired Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the properties and reactivity of novel compounds before their synthesis. researchgate.net For pyrazine-based scaffolds, DFT calculations can be used to determine key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap provides insight into the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping can identify the electron-rich and electron-poor regions of this compound. scirp.orgresearchgate.net Such analysis would likely show a negative potential (red/yellow) near the pyrazine nitrogens and carbonyl oxygen, indicating sites susceptible to electrophilic attack, and a positive potential (blue) near the amino hydrogens, highlighting sites for nucleophilic interaction. scirp.org

These computational models can guide the rational design of derivatives with tailored reactivity. For example, by calculating the effects of adding electron-withdrawing or electron-donating substituents at the 5- or 6-positions, researchers can predict how these changes would influence the nucleophilicity of the amino group or the susceptibility of the ring to nucleophilic attack. This in-silico screening can prioritize synthetic targets for applications ranging from medicinal chemistry to materials science. semanticscholar.orgnih.gov

| Computational Method | Predicted Property | Significance for Reactivity | Relevant Literature Context |

|---|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net | Used to evaluate energetic materials and reactivity of various scaffolds. researchgate.netresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Electron Density Distribution | Identifies sites for electrophilic and nucleophilic attack, crucial for predicting reaction outcomes. scirp.org | Applied to understand the reactivity of complex heterocyclic ligands. scirp.org |

| In-Silico Substituent Analysis | Changes in Electronic Properties | Predicts how functional group modifications will alter the overall reactivity profile of the molecule. | Commonly used in drug design and materials development. semanticscholar.orgnih.gov |

Potential in Advanced Materials Science and Engineering

The chemical properties of this compound make it an intriguing building block for advanced materials, even without considering specific applications. The pyrazine ring is a known component in π-conjugated materials used in optoelectronics. rsc.org The electron-deficient nature of the pyrazine core can be harnessed to create donor-acceptor (D-A) systems when combined with electron-donating moieties. rsc.org The 3-amino group provides an intrinsic electron-donating character, establishing a basic D-A structure within the molecule itself, which could be further enhanced by functionalization.

The ability of the molecule to participate in hydrogen bonding via its amino group and the carbonyl oxygen is critical for controlling the self-assembly and packing of molecules in the solid state. nih.gov The planar nature of the pyrazine ring can facilitate π-π stacking interactions, another key factor in the organization of organic materials. nih.gov

Furthermore, the nitrogen atoms of the pyrazine ring and the amino group can act as coordination sites for metal ions. researchgate.net This suggests that this compound could serve as a ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs). The specific electronic and steric properties imparted by the amino and tert-butyl carboxylate groups would influence the resulting framework's geometry, porosity, and chemical properties.

Emerging Applications as Chemical Probes and Research Tools for Molecular Studies

Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been designed and synthesized as inhibitors for various protein kinases, such as Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and Fibroblast growth factor receptor (FGFR). nih.govnih.gov This highlights the potential of the aminopyrazine scaffold to serve as a basis for developing highly specific chemical probes to study biological systems.

This compound can be considered a key intermediate for such probes. The tert-butyl ester provides a stable protecting group during the synthesis of a complex inhibitor. Subsequently, the ester can be hydrolyzed and linked to reporter tags (like fluorophores or biotin) or to reactive moieties for covalent labeling of a target protein. The 3-amino group can also be functionalized, for instance, by linking it to a photo-affinity label, to enable the identification of specific binding partners within a cell. The development of such molecular tools is crucial for advancing our understanding of cellular signaling pathways and for target validation in drug discovery. nih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.